molecular formula C12H27N B051217 Dodecylamine CAS No. 124-22-1

Dodecylamine

Cat. No. B051217
CAS RN: 124-22-1
M. Wt: 185.35 g/mol
InChI Key: JRBPAEWTRLWTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949560B2

Procedure details

To a 0° C. solution of 4-amino-1-benzylpiperidine 11 (41.2 g, 216.5 mmol) and triethylamine (51.3 mL, 369 mmol) in 600 mL of tetrahydrofuran was added benzyl chloroformate (31 mL, 217 mmol) dropwise over a period of 30 to 45 min. at such a rate that the reaction temperature was kept between 5° C. and 10° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stir for 12 hours. The solvent and volatiles were removed under reduced pressure. Water (500 mL) and ethyl acetate (1.2 L) were then added and the reaction was partitioned between the two phases. The organic layer was washed with saturated aqueous sodium bicarbonate solution (2×, 150 mL) and then dried (brine, MgSO4). Evaporation of the solvent yielded a tan liquid which was purified via column chromatography (SiO2, EtOAc/Hexane—30/70 to EtOAc—100) to provide 27.8 g of the amine 12 as a white solid (mass spec. M+=324, MP=79.1-79.6° C.).
Quantity
41.2 g
Type
reactant
Reaction Step One
Quantity
51.3 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1CC[N:5]([CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)CC1.C(N(CC)CC)C.ClC(OC[C:27]1[CH:32]=[CH:31]C=[CH:29][CH:28]=1)=O>O1CCCC1>[CH3:29][CH2:28][CH2:27][CH2:32][CH2:31][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:9][CH2:8][NH2:5]

Inputs

Step One
Name
Quantity
41.2 g
Type
reactant
Smiles
NC1CCN(CC1)CC1=CC=CC=C1
Name
Quantity
51.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
31 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept between 5° C. and 10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The solvent and volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (500 mL) and ethyl acetate (1.2 L) were then added
CUSTOM
Type
CUSTOM
Details
the reaction was partitioned between the two phases
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium bicarbonate solution (2×, 150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (brine, MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
yielded a tan liquid which
CUSTOM
Type
CUSTOM
Details
was purified via column chromatography (SiO2, EtOAc/Hexane—30/70 to EtOAc—100)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CCCCCCCCCCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 27.8 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.